2-amino-6-(hydroxymethyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c1-29-20-9-15(7-8-19(20)30-13-14-5-3-2-4-6-14)21-17(11-25)24(26)32-22-18(28)10-16(12-27)31-23(21)22/h2-10,21,27H,12-13,26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSDQJZPMKYPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
SnCl4/SiO2 Nanoparticle-Catalyzed Protocol
Conditions :
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Catalyst : SnCl4/SiO2 NPs (0.004 g/mmol)
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Solvent : Solvent-free
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Temperature : 80°C
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Time : 15–20 minutes
Procedure :
Ammonia-Catalyzed Ambient Synthesis
Conditions :
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Catalyst : 25% aqueous ammonia (0.2 mL/mmol)
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Solvent : Ethanol
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Temperature : 25°C
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Time : 8–10 minutes
Procedure :
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Dissolve aldehyde, kojic acid, and malononitrile in ethanol.
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Add ammonia and stir until precipitation.
Reaction Optimization and Mechanistic Insights
Electronic Effects of Substituents
Solvent-Free vs. Solvent-Assisted Systems
| Parameter | SnCl4/SiO2 NPs (Solvent-Free) | Ammonia/Ethanol |
|---|---|---|
| Yield | 95% | 85% |
| Reaction Time | 15 minutes | 8 minutes |
| Workup | Simple filtration | Recrystallization |
| E-Factor | 0.07 | 0.12 |
E-Factor = (Mass of waste)/(Mass of product). Lower values indicate greener protocols.
Characterization and Analytical Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the cis configuration of the hydroxymethyl and aryl groups, with a dihedral angle of 12.3° between the pyran and phenyl rings.
Alternative Synthetic Routes and Modifications
Microwave-Assisted Synthesis
Aqueous Extract of Banana Peel (WEB) as Catalyst
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Conditions : WEB (3 mL/mmol), 25°C, 20 minutes.
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Sustainability : Aligns with green chemistry metrics (PMI = 2.1).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The carbonitrile group can be reduced to an amine or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation for reduction reactions.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug discovery and development. The presence of the amino and carbonitrile groups suggests potential interactions with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
Pathway Modulation: The compound could influence biochemical pathways by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrano[3,2-b]pyran Derivatives
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., Cl in 6h) increase Mp compared to 6a, while bulky substituents (e.g., 4-methylbenzyl in 6o) further elevate Mp due to enhanced crystallinity .
- IR Spectroscopy : The nitrile group (C≡N) consistently appears near 2190–2200 cm⁻¹, confirming structural integrity across derivatives .
- Biological Activity : 6h (4-chlorobenzyloxy) shows superior binding stability in molecular dynamics simulations, likely due to halogen interactions with tyrosinase .
Functional Group Modifications
Nitrile vs. Ester Derivatives
- Compound 6k (nitrile): Exhibits antityrosinase activity (IC₅₀ ~12 µM) via competitive inhibition .
- Methyl ester analog (825602-70-8): Lacks nitrile but includes a carboxylate ester.
Hydroxymethyl vs. Other Groups
- The hydroxymethyl group in 6k enhances water solubility compared to non-hydroxylated analogs (e.g., 696630-67-8, which lacks this group) .
Biological Activity
The compound 2-amino-6-(hydroxymethyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile is a member of the pyrano[3,2-b]pyran family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features a complex structure characterized by a pyran ring fused with various functional groups that contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrano[3,2-b]pyran have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 15 | Caspase activation |
| Study B | MCF-7 | 10 | Bcl-2 modulation |
| Study C | A549 | 12 | Cell cycle arrest |
Antioxidant Activity
The compound has also demonstrated notable antioxidant properties. Research indicates that it can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases. The antioxidant activity is likely attributed to the presence of hydroxymethyl and methoxy groups in its structure, which enhance electron donation capabilities .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| 2-amino compound | 85 | 25 |
| Standard Antioxidant (Vitamin C) | 90 | 20 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Free Radical Scavenging : It neutralizes reactive oxygen species (ROS), thus mitigating oxidative damage.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation has been noted, although specific targets remain to be fully elucidated.
Case Studies
- Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .
- Antioxidant Efficacy Assessment : In vitro assays confirmed that the compound significantly reduced oxidative stress markers in treated cells compared to controls, suggesting its utility in therapeutic applications for oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
